4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate
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Overview
Description
4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate is a complex organic compound featuring a cyclopentaquinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate typically involves multi-step organic reactions. One common method includes:
Formation of the cyclopentaquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenylcarbonyl group: This step often involves Friedel-Crafts acylation using phenylcarbonyl chloride in the presence of a Lewis acid catalyst like AlCl3.
Acetylation: The final step involves acetylation of the benzene-1,3-diyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like KMnO4 or CrO3.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like LiAlH4 or NaBH4.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Medicine
Anticancer Research: Investigated for its potential cytotoxic effects against cancer cell lines.
Industry
Polymer Science: Used in the synthesis of high-performance polymers.
Mechanism of Action
The mechanism of action of 4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate involves interaction with molecular targets such as enzymes or receptors. The phenylcarbonyl group can participate in π-π interactions, while the chlorine atom can form halogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate
- 4-[8-bromo-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate
- 4-[8-fluoro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate
Uniqueness
The presence of the chlorine atom and the specific arrangement of functional groups in this compound imparts unique chemical and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C29H24ClNO5 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
[3-acetyloxy-4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C29H24ClNO5/c1-16(32)35-20-11-12-23(26(15-20)36-17(2)33)27-22-10-6-9-21(22)24-13-19(30)14-25(28(24)31-27)29(34)18-7-4-3-5-8-18/h3-9,11-15,21-22,27,31H,10H2,1-2H3 |
InChI Key |
MOVJYNGHOWBOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Cl)C(=O)C5=CC=CC=C5)OC(=O)C |
Origin of Product |
United States |
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